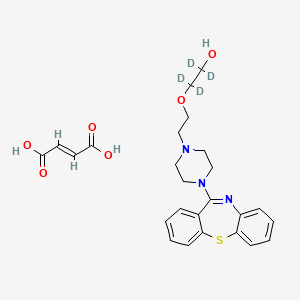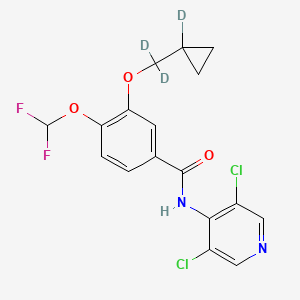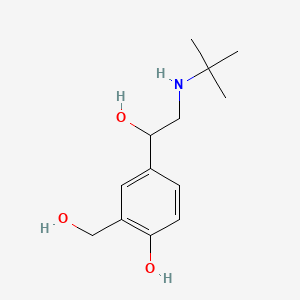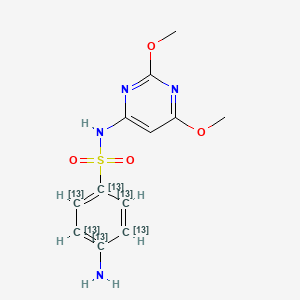
rac-Clopidogrel-d4 Carboxylic Acid
Overview
Description
“rac-Clopidogrel-d4 Carboxylic Acid” is a deuterated metabolite of the drug Clopidogrel . It belongs to the Clopidogrel API family . The molecular formula is C15 2H4 H10 Cl N O2 S and it has a molecular weight of 311.82 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15 2H4 H10 Cl N O2 S . The average mass is 355.829 Da and the monoisotopic mass is 355.058319 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 311.8 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 311.0684845 g/mol, a monoisotopic mass of 311.0684845 g/mol, a topological polar surface area of 68.8 Ų, a heavy atom count of 20, and a complexity of 368 .Scientific Research Applications
Diastereomeric Resolution in Clopidogrel Synthesis
- "rac-Clopidogrel-d4 Carboxylic Acid" is crucial in the synthesis of Clopidogrel, where its diastereomeric resolution is important for obtaining enantiomerically pure compounds. For example, (Wang et al., 2012) studied the separation of rac-o-chloromandelic acid, a key intermediate in Clopidogrel synthesis.
Pharmacokinetic Studies
- Studies like (El-Sadek et al., 2011) have developed methods for determining "this compound" in human plasma, indicating its importance in pharmacokinetic analysis of Clopidogrel.
Role in Drug Metabolism and Pharmacodynamics
- Research by (Tarkiainen et al., 2015) and (Lewis et al., 2013) shows that genetic variations can affect the metabolism of Clopidogrel into its carboxylic acid metabolite, impacting the drug's antiplatelet effects.
Chemical Synthesis and Labeling
- The synthesis and labeling of Clopidogrel, including its carboxylic acid metabolite, are explored in studies like (Burgos et al., 2000), which is important for understanding the drug's chemical properties and behavior.
Metabolite Glucuronidation and Drug Interactions
- Research by (Kahma et al., 2018) and (Wu et al., 2013) investigates how this metabolite interacts with other drugs and enzymes, highlighting its significance in drug-drug interactions and metabolism.
Analytical Methods for Metabolite Determination
- Techniques for determining the presence and concentration of "this compound" in various mediums are crucial for pharmacokinetic and pharmacodynamic studies, as seen in works like (Mitakos & Panderi, 2004) and (Bahrami et al., 2008).
Metabolic Pathways and Enzymatic Processes
- Understanding the metabolic pathways of Clopidogrel, including the formation of its carboxylic acid metabolite, is essential for comprehending its pharmacological effects. This is exemplified in studies like (Ford, 2016) and (Liu et al., 2012).
Mechanism of Action
Target of Action
Rac-Clopidogrel-d4 Carboxylic Acid, also known as (Rac)-Clopidogrel carboxylic acid-d4, is a derivative of Clopidogrel . Clopidogrel is an antiplatelet agent primarily targeting platelets to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease .
Mode of Action
Clopidogrel is a prodrug that inhibits platelet aggregation, reducing the risk of myocardial infarction and stroke . It is superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin .
Biochemical Pathways
Clopidogrel is known to inhibit the P2Y12 receptor, a key player in platelet activation and aggregation .
Pharmacokinetics
About 85-90% of an oral dose of Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid metabolite . Approximately 2% of Clopidogrel is oxidized to 2-oxoclopidogrel . This conversion is carried out by various cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 .
Result of Action
The primary result of Clopidogrel’s action is the prevention of blood clot formation, thereby reducing the risk of myocardial infarction and stroke . It achieves this by inhibiting platelet aggregation .
Biochemical Analysis
Biochemical Properties
“rac-Clopidogrel-d4 Carboxylic Acid” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a pro-drug that undergoes rapid absorption and extensive metabolism, with approximately 85–90% converted to an inactive carboxylic acid metabolite . The remaining part is converted to an active thiol .
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of “this compound” involves its conversion to an active metabolite via a two-step bioactivation process . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. The compound appears stable for 1 week at room temperature and 9 months at -80°C
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models
Metabolic Pathways
“this compound” is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
“this compound” is transported and distributed within cells and tissues
Properties
IUPAC Name |
2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675774 | |
| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-52-7 | |
| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









